2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 15308-01-7
VCID: VC21335187
InChI: InChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2
SMILES: C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl
Molecular Formula: C14H10Cl3NO
Molecular Weight: 314.6 g/mol

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

CAS No.: 15308-01-7

VCID: VC21335187

Molecular Formula: C14H10Cl3NO

Molecular Weight: 314.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide - 15308-01-7

Description

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a synthetic organic compound with the molecular formula C₁₄H₁₀Cl₃NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and an acetamide group, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylamine to yield the final product.

Reaction Conditions

  • Temperature: Room temperature to 50°C

  • Solvent: Dichloromethane or toluene

  • Reaction Time: 2-4 hours

Chemical Reactions and Applications

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.

Types of Reactions

  • Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

  • Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

  • Reduction Reactions: Reduction of the acetamide group yields corresponding amines.

Common Reagents and Conditions

Reaction TypeReagentsConditions
SubstitutionNaH, K₂CO₃DMF or DMSO
OxidationH₂O₂, m-CPBAVarious solvents
ReductionLiAlH₄, NaBH₄Ethanol or THF

Biological Activity

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide has been studied for its potential biological activities, particularly in antifungal and analgesic research. A study published in the Brazilian Journal of Biology demonstrated significant antifungal activity against fluconazole-resistant strains, highlighting the need for further exploration into its mechanism.

Comparative Analysis

Compound NameStructureNotable Activity
2-Chloro-N-(2,6-dimethylphenyl)-N-phenylacetamideSimilar but with methyl groupsModerate antifungal
N-(2,6-dichlorophenyl)acetamideWithout phenyl groupWeak analgesic

Industrial and Research Applications

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reaction pathways that involve substitution, oxidation, and reduction reactions. Additionally, it is used as a reference material in pharmaceutical testing, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

Product Categories

  • Non-steroidal anti-inflammatory drugs (NSAIDs)

  • Analgesics

  • Impurity Reference Materials

CAS No. 15308-01-7
Product Name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Molecular Formula C14H10Cl3NO
Molecular Weight 314.6 g/mol
IUPAC Name 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Standard InChI InChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2
Standard InChIKey BPEUHDIEZQWRGC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl
Canonical SMILES C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2,2',6'-Trichloro-N-phenylacetanilide
PubChem Compound 84868
Last Modified Aug 15 2023

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